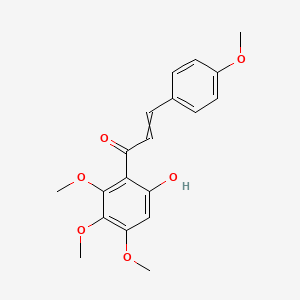![molecular formula C31H26N2O5 B8505003 N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide](/img/structure/B8505003.png)
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its complex molecular framework, which includes a chromenone core, phenylmethoxy groups, and an ethanimidamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via etherification reactions, where phenol derivatives are reacted with benzyl halides in the presence of a base such as potassium carbonate.
Formation of the Ethanimidamide Moiety: The ethanimidamide group is typically introduced through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Proteins: It can bind to specific protein domains, altering their function and activity.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Affect Cellular Signaling: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can be compared with similar compounds such as:
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide: Similar structure but with additional methoxy groups.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Similar structure but with a dimethylethanamine moiety.
The uniqueness of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C31H26N2O5 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC 名称 |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C31H26N2O5/c1-20(32)33-24-13-15-26-25(17-24)29(34)30(35)31(38-26)23-12-14-27(36-18-21-8-4-2-5-9-21)28(16-23)37-19-22-10-6-3-7-11-22/h2-17,35H,18-19H2,1H3,(H2,32,33) |
InChI 键 |
YRMDHNKXYANGAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-Dichlorophenyl)sulfanyl]benzoic acid](/img/structure/B8504921.png)
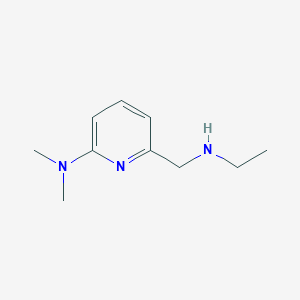
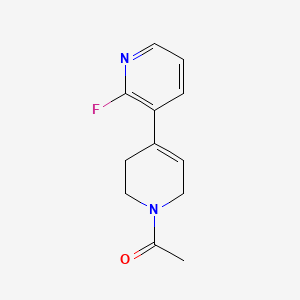
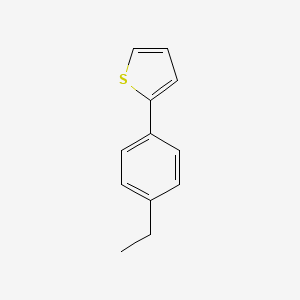
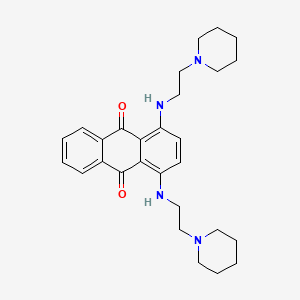
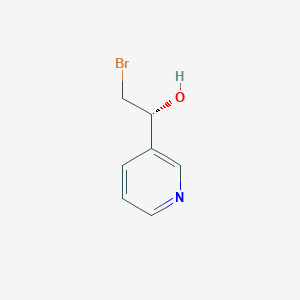
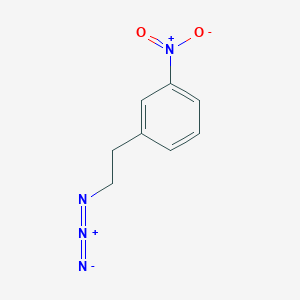
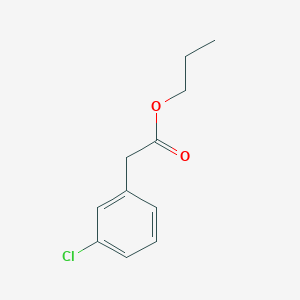
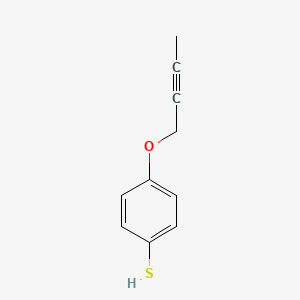
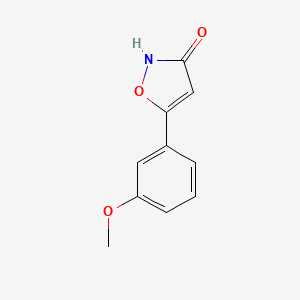
![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(butylamino)-,ethyl ester](/img/structure/B8504998.png)
![2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine](/img/structure/B8504999.png)
